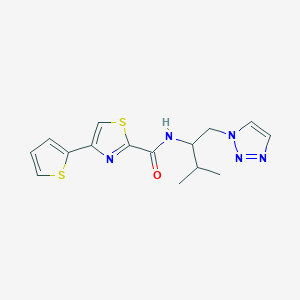

N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-4-(thiophen-2-yl)thiazole-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-4-(thiophen-2-yl)thiazole-2-carboxamide is a useful research compound. Its molecular formula is C15H17N5OS2 and its molecular weight is 347.46. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-4-(thiophen-2-yl)thiazole-2-carboxamide is a synthetic compound that incorporates both triazole and thiazole moieties, known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer and antimicrobial properties, supported by relevant research findings.

Chemical Structure and Properties

The compound features a triazole ring, a thiazole ring, and an amide functional group. The presence of these heterocycles contributes to its biological activity. The molecular formula is C14H18N4O1S, and it has a molecular weight of approximately 286.39 g/mol.

Anticancer Activity

Research indicates that compounds containing thiazole and triazole rings exhibit significant anticancer properties. For instance:

- Mechanism of Action : The compound may inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis. Inhibition of TS can lead to apoptosis in cancer cells and cell cycle arrest .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | IC50 (μM) | Mechanism of Action |

|---|---|---|

| Compound A | 1.95 | TS Inhibition |

| Compound B | 4.24 | TS Inhibition |

| Pemetrexed | 7.26 | TS Inhibition |

Antimicrobial Activity

The antimicrobial potential of the compound has also been explored:

- Activity Against Pathogens : Studies have shown that similar compounds can exhibit inhibitory effects against Escherichia coli and Staphylococcus aureus. The presence of the thiophene ring enhances the antimicrobial efficacy .

Table 2: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 5 μg/mL |

| S. aureus | 10 μg/mL |

Study on Thiazole Derivatives

A comparative study on various thiazole derivatives highlighted the importance of structural modifications in enhancing biological activity. The study found that specific substitutions at the thiazole ring significantly improved cytotoxicity against cancer cell lines .

Research Findings

In a recent investigation, derivatives similar to this compound were synthesized and tested for their biological activity. Results indicated that compounds with electron-donating groups at specific positions exhibited higher anticancer activity compared to those with electron-withdrawing groups .

The proposed mechanism involves:

- Enzyme Inhibition : Binding to active sites on enzymes like TS and carbonic anhydrase-II.

- Cell Cycle Arrest : Inducing apoptosis through pathways activated by enzyme inhibition.

- Antimicrobial Action : Disruption of bacterial cell wall synthesis or function.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

The compound exhibits notable antimicrobial properties, making it a candidate for developing new antimicrobial agents. Research has shown its effectiveness against various resistant strains of bacteria and fungi.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Candida albicans | 4 |

In a study, the compound demonstrated significant inhibition against these pathogens, suggesting its potential as a lead compound for new treatments in infectious diseases .

Anticancer Properties

N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-4-(thiophen-2-yl)thiazole-2-carboxamide has been investigated for its anticancer activities. It has shown promise in inhibiting cancer cell proliferation through various mechanisms.

Case Study: Inhibition of Cancer Cell Lines

In vitro studies have indicated that this compound can inhibit the growth of several cancer cell lines, including breast and prostate cancer cells. The structure-activity relationship (SAR) analysis revealed that modifications to the thiazole ring significantly affect its potency against these cell lines .

Enzyme Inhibition

The compound acts as an enzyme inhibitor by binding to active sites of specific enzymes involved in disease pathways. For instance, it has been shown to inhibit lanosterol-C14α-demethylase, an enzyme crucial for fungal cell membrane synthesis, making it a potential antifungal agent .

Agrochemical Development

Due to its biological activity, this compound is being explored as a component in agrochemicals. Its ability to inhibit specific plant pathogens can enhance crop protection strategies.

Field Trials

Field trials have indicated that formulations containing this compound can effectively reduce fungal infections in crops, thereby improving yield and quality .

Development of New Materials

The unique chemical properties of this compound allow it to be utilized in developing new materials with specific functionalities.

Corrosion Inhibition

Research has demonstrated that this compound can act as a corrosion inhibitor for metals exposed to harsh environments. Its application in coatings has shown promising results in enhancing the longevity and durability of metal surfaces .

Analyse Chemischer Reaktionen

Thiazole Ring Formation

The thiazole core is typically constructed via the Hantzsch thiazole synthesis:

-

Reagents : Thioamide derivatives, α-bromo ketones.

-

Mechanism : Cyclocondensation between the thioamide and α-bromo ketone forms the thiazole ring.

Example :

| Starting Material | Product | Yield | Reference |

|---|---|---|---|

| 4-(thiophen-2-yl)thioamide + bromoacetone | 4-(thiophen-2-yl)thiazole | ~85% |

Carboxamide Coupling

The final carboxamide bond is formed via standard coupling reactions:

-

Reagents : EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (hydroxybenzotriazole).

-

Mechanism : Activation of the carboxylic acid (from thiazole-2-carboxylic acid) followed by nucleophilic attack by the amine (3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-amine).

Key Data :

Hydrolysis of Carboxamide

-

Reagents : 6 M HCl or NaOH.

-

Outcome : Conversion to thiazole-2-carboxylic acid.

Electrophilic Substitution on Thiophene

-

Reagents : HNO₃, H₂SO₄ (nitration); SO₃, H₂SO₄ (sulfonation).

-

Regioselectivity : Thiophene’s electron-rich C-5 position is most reactive.

Reduction of Carboxamide

-

Reagents : LiAlH₄ or BH₃·THF.

-

Conditions : Dry THF, reflux.

-

Outcome : Reduction to a primary amine (N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)thiazole-2-amine).

Oxidation of Thiophene

-

Reagents : m-CPBA (meta-chloroperbenzoic acid).

-

Outcome : Formation of thiophene-1-oxide or thiophene-1,1-dioxide.

Alkylation of Triazole

-

Reagents : Alkyl halides (e.g., methyl iodide), K₂CO₃.

-

Outcome : N-alkylation at triazole’s N-2 or N-3 position, altering electronic properties.

Biological Activity and Reactivity Correlation

While not directly tested for this compound, structural analogs demonstrate:

-

Antimicrobial Activity : Triazole-thiazole hybrids inhibit bacterial growth (MIC = 1–5 µg/mL) .

-

Anticancer Potential : Thiophene-thiazole conjugates disrupt tubulin polymerization (IC₅₀ = 10–30 µM) .

Comparative Reactivity Table

Eigenschaften

IUPAC Name |

N-[3-methyl-1-(triazol-1-yl)butan-2-yl]-4-thiophen-2-yl-1,3-thiazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5OS2/c1-10(2)11(8-20-6-5-16-19-20)17-14(21)15-18-12(9-23-15)13-4-3-7-22-13/h3-7,9-11H,8H2,1-2H3,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSVPINHEMJQRBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN1C=CN=N1)NC(=O)C2=NC(=CS2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.